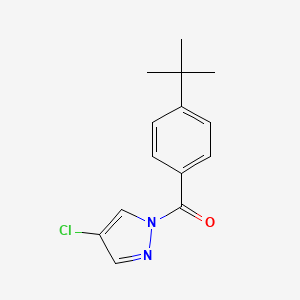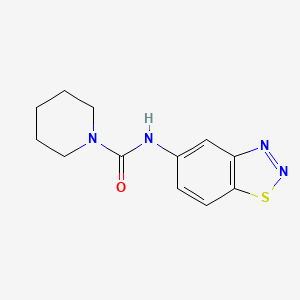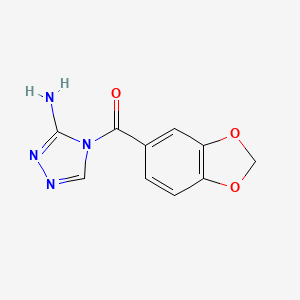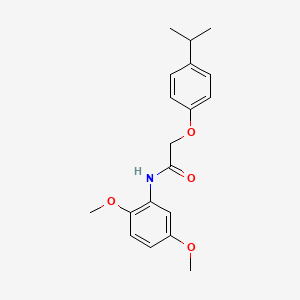![molecular formula C13H17N3O3S B5526300 methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate, also known as Morantel Tartrate, is a chemical compound that belongs to the family of anthelmintics, which are drugs used to treat parasitic infections. The compound is used primarily in veterinary medicine to treat infections caused by nematodes, a type of parasitic worm. Morantel Tartrate is an important tool for controlling parasitic infections in livestock and other animals.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The scientific research applications of methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate mainly revolve around its synthesis and structural analysis. This compound and its related derivatives have been extensively studied for their synthesis methods, crystal structures, and potential applications in various fields. A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which shares a similar synthesis pathway with our compound of interest, was developed. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The compound's structure was confirmed through various analytical techniques, highlighting the importance of intramolecular hydrogen bonding and the stabilization of the crystal structure through intermolecular hydrogen bonds (Kovalenko et al., 2019).
Antimicrobial Applications
Research into the antimicrobial activities of certain derivatives, involving the morpholine component, has shown that these compounds can possess good to moderate activities against various microorganisms. For example, the synthesis of novel 1,2,4-triazole derivatives, which include morpholine or methyl piperazine as amine components, demonstrated antimicrobial properties. This suggests the potential of using this compound derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Ionic Liquids and Biodegradability
Another application area is the synthesis of ionic liquids, particularly those based on the morpholinium ion. These studies focus on the physicochemical properties, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium salts. Such research is crucial for evaluating the environmental impact and safety of these compounds, potentially leading to their use as solvents or in other industrial applications (Pernak et al., 2011).
Propriétés
IUPAC Name |
methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-12(17)10-2-4-11(5-3-10)14-13(20)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWYUNOBPBCCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)
![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)
methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)